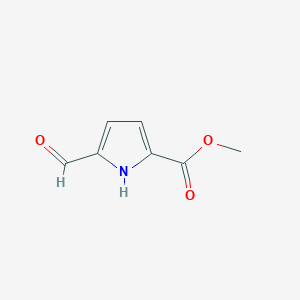

methyl 5-formyl-1H-pyrrole-2-carboxylate

Description

Historical Context of Pyrrole (B145914) Chemistry in Research

The journey of pyrrole chemistry began in the 19th century, marking a significant chapter in the history of heterocyclic compounds. numberanalytics.com The timeline below highlights key milestones in its discovery and the development of foundational synthetic methods.

Table 1: Key Milestones in the History of Pyrrole Chemistry

| Year | Discovery/Development | Key Figure(s) | Significance |

|---|---|---|---|

| 1834 | First detection of pyrrole in coal tar. wikipedia.orgnumberanalytics.com | F. F. Runge | Initial discovery of the pyrrole molecule. wikipedia.orgnumberanalytics.com |

| 1857 | Isolation of pyrrole from bone pyrolysate. wikipedia.org | --- | Confirmed the existence and provided a source for early study. wikipedia.org |

| 1870 | Correct formulation of the pyrrole structure. rgmcet.edu.in | Adolf von Baeyer | Established the five-membered ring structure of pyrrole. rgmcet.edu.in |

| 1884 | Knorr Pyrrole Synthesis developed. ontosight.ai | Ludwig Knorr | A vital method for synthesizing substituted pyrroles from an amino-ketone and a ketone. wikipedia.org |

| 1885 | Paal-Knorr Pyrrole Synthesis reported. rgmcet.edu.in | Carl Paal & Ludwig Knorr | A versatile method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). rgmcet.edu.inwikipedia.orgdbpedia.org |

| Late 1800s | Hantzsch Pyrrole Synthesis developed. | Arthur Rudolf Hantzsch | Involves the reaction of β-ketoesters with ammonia and α-halo ketones. researchgate.net |

Initially identified by F. F. Runge in 1834 as a component of coal tar, pyrrole was later isolated from bone pyrolysate in 1857. wikipedia.orgnumberanalytics.com Its name originates from the Greek word "pyrrhos," meaning "fiery red," which describes the color it imparts to a pine splinter moistened with hydrochloric acid. wikipedia.orgnumberanalytics.com The correct structure of this five-membered nitrogen-containing aromatic heterocycle was later established by Adolf von Baeyer in 1870. rgmcet.edu.in

The late 19th century saw the development of several seminal synthetic methods that are still fundamental to organic chemistry today. The Knorr pyrrole synthesis, first reported in 1884, and the Paal-Knorr synthesis, reported independently by both chemists in 1885, provided accessible routes to substituted pyrroles. rgmcet.edu.inontosight.aiwikipedia.orgdbpedia.org The Paal-Knorr synthesis, in particular, is a valuable method for creating substituted pyrroles from 1,4-diketones. wikipedia.orgdbpedia.org These methods, along with the Hantzsch synthesis, opened the door for chemists to create a wide variety of pyrrole derivatives and investigate their properties. numberanalytics.com

Significance of 5-Formylpyrrole-2-carboxylate Scaffolds in Modern Chemical Research

The pyrrole ring is a core component of many vital natural products, including heme, chlorophyll, and vitamin B12. nih.govresearchgate.net In modern research, functionalized pyrroles are crucial building blocks in medicinal chemistry and materials science. numberanalytics.comalliedacademies.org The 5-formylpyrrole-2-carboxylate scaffold, in particular, is of significant interest due to the versatile reactivity of its functional groups.

The formyl (-CHO) and carboxylate (-COOR) groups are electron-withdrawing, which influences the reactivity of the pyrrole ring. More importantly, these groups serve as handles for further chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the ester can be hydrolyzed, reduced, or converted to an amide. researchgate.net

This dual functionality makes the 5-formylpyrrole-2-carboxylate framework a valuable intermediate in the synthesis of more complex molecules. alliedacademies.org Derivatives of this scaffold have been shown to exhibit a range of biological activities, including:

Antioxidant researchgate.net

Anti-inflammatory alliedacademies.org

Antimicrobial researchgate.net

Antiproliferative researchgate.net

Hepatoprotective rsc.org

Immunostimulatory rsc.org

These properties have made the 5-formylpyrrole-2-carboxylate scaffold a prominent feature in the development of new therapeutic agents. nih.govresearchgate.net For instance, pyrrole derivatives are found in drugs like Atorvastatin, which is used to lower cholesterol. nih.govstudysmarter.co.uk

Role of Methyl 5-formyl-1H-pyrrole-2-carboxylate within the Broader Field of Pyrrole Derivatives

This compound serves as a highly versatile and readily available building block in the synthesis of a wide array of more complex pyrrole-containing compounds. bldpharm.com Its importance lies in its bifunctional nature, possessing both an electrophilic aldehyde at the 5-position and a methyl ester at the 2-position, which can be selectively manipulated in synthetic sequences. mdpi.com

This compound is a key intermediate in the construction of polysubstituted pyrroles, which are structural motifs in numerous pharmaceuticals and natural products. researchgate.netnih.gov The aldehyde group can be used to build larger molecular frameworks through reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations.

One notable application of pyrrole-2-carboxylate derivatives is in the synthesis of porphyrins and related macrocycles. rsc.org While 2-formyl pyrroles are critical for such syntheses, the conversion of a 2-carboxylate to a 2-formyl group can be challenging. rsc.org Therefore, having a compound like this compound provides a strategic advantage, offering a pre-installed formyl group for subsequent reactions.

Overview of Key Research Areas Pertaining to the Compound

Research involving this compound and its close analogs is primarily concentrated in the fields of synthetic organic chemistry and medicinal chemistry.

Table 2: Key Research Applications

| Research Area | Application of this compound |

|---|---|

| Medicinal Chemistry | Synthesis of new compounds with potential antibacterial, antifungal, anticancer, and anti-inflammatory properties. alliedacademies.orgnih.gov |

| Natural Product Synthesis | Used as a starting material or key intermediate in the total synthesis of complex natural products containing the pyrrole core. researchgate.netnih.gov |

| Materials Science | Precursor for the synthesis of polypyrroles and other conjugated polymers with applications in electronics and sensor technology. illinois.eduresearchgate.net |

| Methodology Development | Employed as a model substrate in the development of new synthetic reactions and functionalization strategies for heterocyclic compounds. rsc.orgnih.gov |

In medicinal chemistry, the compound is used to generate libraries of novel pyrrole derivatives for biological screening. For example, it can be a precursor in the synthesis of kinase inhibitors for treating inflammatory conditions. guidechem.com The ability to easily modify both the formyl and ester groups allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates. researchgate.net

In the synthesis of natural products, this compound provides a functionalized pyrrole core that can be elaborated to construct complex molecular architectures. Pyrrole-2-carboxaldehyde derivatives are found in various natural sources, including fungi and plants, and often exhibit interesting physiological activities. researchgate.netnih.gov The synthesis of these natural products and their analogs for biological evaluation often relies on intermediates like this compound. nih.gov

Furthermore, the study of pyrrole derivatives extends to materials science, where they are used to create conductive polymers and dyes. researchgate.net The reactivity of the functional groups on this compound allows for its incorporation into larger polymeric structures, enabling the development of new materials with tailored electronic and optical properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCYHYGREGWAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923070 | |

| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-13-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1197-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization in Research of Methyl 5 Formyl 1h Pyrrole 2 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis of Pyrrole (B145914) Ring Protons and Substituent Environments

Proton NMR (¹H NMR) is fundamental for identifying the protons attached to the pyrrole ring and its substituents. The chemical shifts (δ) of the pyrrole ring protons are highly sensitive to the nature and position of the substituents. In methyl 5-formyl-1H-pyrrole-2-carboxylate, the electron-withdrawing effects of the formyl (-CHO) and methyl carboxylate (-COOCH₃) groups significantly influence the proton environments.

The formyl group at the C5 position and the carboxylate group at the C2 position deshield the adjacent ring protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyrrole. Typically, the two protons on the pyrrole ring (H-3 and H-4) appear as doublets due to coupling with each other. The aldehyde proton (-CHO) characteristically appears as a singlet further downfield, often above 9.0 ppm. The methyl protons of the ester group (-OCH₃) appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-H proton of the pyrrole ring often presents as a broad singlet at a very downfield chemical shift, which can vary depending on the solvent and concentration.

For comparison, in the analog pyrrole-2-carboxylic acid, the ring protons are observed at approximately δ 6.15, 6.75, and 6.97 ppm in DMSO-d₆ chemicalbook.com. In N-methylated analogs like N-methylpyrrole-2-carboxylic acid, the absence of the N-H proton and the presence of an N-CH₃ signal (around 3.98 ppm) are key identifiers researchgate.net.

Table 1: Representative ¹H NMR Chemical Shifts for Pyrrole Analogs

| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Key Signals (ppm) |

|---|---|---|---|---|

| Pyrrole-2-carboxylic acid | 6.75 (dd) | 6.15 (dd) | 6.97 (dd) | 11.72 (br s, NH), 12.2 (br s, COOH) |

| N-Methylpyrrole-2-carboxylic acid | 6.13 (dd) | 6.81 (dd) | 6.92 (dd) | 3.83 (s, N-CH₃) |

Note: Data compiled from various sources and solvents, leading to slight variations in chemical shifts.

¹³C NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the identification of the pyrrole ring carbons and the carbons of the substituent groups. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

For this compound, the carbonyl carbons of the formyl and ester groups are the most downfield, typically appearing in the 160-185 ppm region. The carbon atom of the formyl group (C=O) is generally found further downfield than the ester carbonyl carbon. The pyrrole ring carbons (C2, C3, C4, C5) resonate in the aromatic region, typically between 110 and 140 ppm. The specific shifts are dictated by the attached functional groups; carbons bearing substituents (C2 and C5) are shifted further downfield compared to the unsubstituted C3 and C4. The methyl carbon of the ester group (-OCH₃) gives a characteristic signal in the upfield region, usually around 51-53 ppm.

Studies on substituted pyrroles have established that substituent effects on ¹³C chemical shifts can be predicted with reasonable accuracy, aiding in the structural assignment of new analogs rsc.org. For instance, the ¹³C NMR signals for the pyrrole ring in related imine derivatives are found at δ 109.8, 116.7, 123.7, and 130.7 ppm researchgate.net.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm |

|---|---|

| C=O (Formyl) | 175 - 185 |

| C=O (Ester) | 160 - 165 |

| C2 (Pyrrole) | 130 - 135 |

| C3 (Pyrrole) | 115 - 125 |

| C4 (Pyrrole) | 110 - 120 |

| C5 (Pyrrole) | 135 - 145 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, and between the H-4 signal and the C-4 signal. It would also confirm the correlation between the methyl protons and the methyl carbon of the ester.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule and placing substituents. Key expected HMBC correlations for this compound would include:

The aldehyde proton (-CHO) correlating to the C5 of the pyrrole ring.

The H-4 proton correlating to C2, C3, and C5.

The methyl protons (-OCH₃) correlating to the ester carbonyl carbon.

The N-H proton correlating to C2 and C5.

These 2D techniques are invaluable for distinguishing between isomers and confirming the substitution pattern on the pyrrole ring, a task that can be challenging with 1D NMR alone princeton.edu.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, characterized by a specific fragmentation pattern.

For this compound (Molecular Weight: 153.14 g/mol ), the molecular ion peak would be expected at m/z = 153. The fragmentation pattern would likely involve characteristic losses of the substituent groups. For example, loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 122. Subsequent loss of carbon monoxide (CO) from this acylium ion is also a common fragmentation pathway. Loss of the formyl group (-CHO) would lead to a fragment at m/z = 124.

Analysis of the EI-MS of the analog 5-methyl-1H-pyrrole-2-carboxaldehyde (MW = 109.13) shows a strong molecular ion peak at m/z = 109, with a major fragment at m/z = 108 corresponding to the loss of a hydrogen atom nist.govnist.gov. This indicates the stability of the pyrrolic ring system under EI conditions.

Table 3: Predicted Key EI-MS Fragments for this compound

| m/z | Identity |

|---|---|

| 153 | [M]⁺˙ (Molecular Ion) |

| 124 | [M - CHO]⁺ |

| 122 | [M - OCH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This makes it ideal for accurately determining the molecular weight.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z = 154.06, corresponding to the protonated molecule [C₇H₇NO₃ + H]⁺. It is also common to observe adducts with salts present in the solvent, such as sodium [M+Na]⁺ (m/z = 176.04) or potassium [M+K]⁺ (m/z = 192.01). Predicted data for the closely related analog methyl 5-formyl-1-methylpyrrole-2-carboxylate supports the formation of such adducts uni.lu. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and gain further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C7H7NO3, corresponding to a molecular weight of approximately 153.14 g/mol appretech.com. HRMS would be used to confirm this composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value.

While specific HRMS data for this compound is not detailed in the available research, studies on related pyrrole derivatives frequently employ this technique for structural confirmation. For instance, in the characterization of pyrrole-2-carboxylic acid isolated from Lysobacter sp., HRMS was used to assign the molecular formula C5H5NO2 based on the observation of a deprotonated molecular ion peak [M–H]⁻ at m/z 110.0233. Similarly, various 2-formylpyrrole natural products have been structurally identified using a combination of spectroscopic methods, including HRMS, to confirm their elemental composition nih.gov. For other analogs, such as 5-alkyl-2-formylpyrroles isolated from marine sponges, HRMS was a key tool in determining their molecular formulas alongside NMR, UV, and IR spectroscopy nih.gov.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion Type | Calculated m/z |

|---|---|---|

| C7H7NO3 | [M+H]⁺ | 154.0448 |

| C7H7NO3 | [M+Na]⁺ | 176.0267 |

Vibrational Spectroscopy for Functional Group Presence

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups: the N-H group of the pyrrole ring, the carbonyl group of the aldehyde, and the carbonyl group of the methyl ester.

Although a specific spectrum for this compound is not available, data from related compounds provide insight into the expected spectral features:

N-H Stretching: The pyrrole N-H bond typically exhibits a stretching vibration in the region of 3200-3500 cm⁻¹. For example, the FT-IR spectrum of poly(2-formyl)pyrrole shows a broad N-H vibration peak at 3484 cm⁻¹ researchgate.net.

C=O Stretching (Aldehyde): The formyl group's carbonyl (C=O) stretching vibration is expected to appear in the range of 1680-1700 cm⁻¹.

C=O Stretching (Ester): The ester carbonyl group typically absorbs strongly in the region of 1715-1735 cm⁻¹, usually at a slightly higher wavenumber than the aldehyde carbonyl.

C-O Stretching (Ester): The ester C-O single bond stretching vibrations are expected between 1000-1300 cm⁻¹.

Pyrrole Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region.

Spectroscopic analyses, including IR, have been noted as essential for the characterization of various pyrrole-2-carboxaldehyde derivatives isolated from natural sources like roasted chicory root and marine sponges nih.gov.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretch | 3200 - 3500 |

| Aldehyde C-H | Stretch | 2720 - 2820 |

| Ester C=O | Stretch | 1715 - 1735 |

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Pyrrole Ring C=C, C-N | Stretch | 1400 - 1600 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring and the attached formyl and carboxylate chromophores in this compound are expected to give rise to distinct absorption bands. The conjugated system, which includes the pyrrole ring and the carbonyl groups, influences the energy of these transitions.

The spectrum of the parent compound, pyrrole, shows absorption bands at 250 nm and 287 nm, which are attributed to π-π* transitions researchgate.net. The introduction of electron-withdrawing groups like the formyl and methyl carboxylate groups at positions 5 and 2, respectively, is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift).

Studies on various pyrrole alkaloid derivatives have utilized UV-Vis spectroscopy for characterization. For instance, 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid and related compounds isolated from mushrooms were analyzed using UV absorbance as part of their identification process researchgate.net. The specific absorption maxima depend on the exact substitution pattern and the solvent used. Generally, pyrrole-2-carboxaldehydes exhibit strong absorption in the UV region due to their extended π-conjugated systems nih.gov.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structure of this compound itself has not been reported, the structures of several closely related analogs have been determined, offering valuable insights into the likely solid-state conformation and packing of the target molecule.

An analysis of ethyl 5-methyl-1H-pyrrole-2-carboxylate reveals that the non-hydrogen atoms of the molecule are nearly coplanar. In its crystal structure, molecules form centrosymmetric dimers through pairs of intermolecular N—H···O hydrogen bonds, creating a distinct ring motif nih.gov. This hydrogen bonding pattern is a common feature in the solid-state structures of pyrroles with a carboxylate group.

Similarly, the crystal structure of ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate shows an approximately planar molecule. In the crystal lattice, molecules are linked into inversion dimers by pairs of N—H···O hydrogen bonds. These dimeric units are further connected by non-classical C—H···O hydrogen bonds, forming a layered structure.

These findings suggest that this compound would also likely exhibit a planar or near-planar conformation and form hydrogen-bonded dimers in the solid state via its pyrrole N-H group and one of the carbonyl oxygen atoms.

Table 3: Crystallographic Data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C8H11NO2 |

| Molecular Weight | 153.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0759 (3) |

| b (Å) | 18.0705 (9) |

| c (Å) | 6.6606 (3) |

| β (°) | 101.349 (3) |

| Volume (ų) | 835.01 (7) |

Computational and Theoretical Investigations of Methyl 5 Formyl 1h Pyrrole 2 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure, Aromaticity, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are pivotal for predicting molecular geometry, electronic properties, and reactivity.

While specific DFT analyses for methyl 5-formyl-1H-pyrrole-2-carboxylate are not extensively detailed in current literature, such studies would typically focus on several key areas. The optimization of the molecule's geometry would reveal the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For pyrrole (B145914) derivatives, the electron-withdrawing nature of the formyl and carboxylate groups would be expected to influence the electron density distribution across the pyrrole ring, affecting its aromaticity and the reactivity of specific sites.

Calculated parameters from DFT can provide quantitative measures of reactivity. These include:

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting how the molecule will interact with other chemical species.

Aromaticity Indices: Calculations such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) could quantify the degree of aromatic character of the pyrrole ring, which is influenced by its substituents.

For similar pyrrole compounds, DFT has been used to confirm structures and understand electronic properties, indicating that this compound likely possesses a planar conformation stabilized by a conjugated π-system. vlifesciences.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that uses the topology of the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure. A QTAIM analysis of this compound would provide deep insights into the nature of its covalent and non-covalent interactions.

This analysis would involve locating the bond critical points (BCPs) for each chemical bond. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the bond's character. For instance, a high electron density and a negative Laplacian value are characteristic of a shared (covalent) interaction, while low density and a positive Laplacian suggest a closed-shell interaction, such as an ionic bond or a van der Waals interaction. QTAIM could precisely characterize the C-N, C-C, C=O, and N-H bonds within the molecule and identify any intramolecular hydrogen bonds, for example, between the N-H group and the adjacent carboxylate group, which could influence its conformational preference.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would provide a dynamic view of its behavior, revealing its conformational flexibility and interactions with its environment, such as a solvent. mdpi.com

By simulating the molecule's movements, researchers can identify its most stable and frequently adopted conformations. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulations would track the rotation around single bonds, such as the bond connecting the carboxylate group to the pyrrole ring, and assess the energetic favorability of different rotational isomers (rotamers). The results would yield a conformational landscape, highlighting low-energy states that the molecule is likely to occupy. This information is crucial for fields like drug design, where a molecule's active conformation must be known.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). uni.lu This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While specific docking studies featuring this compound as the primary ligand are not prominent in the literature, its structural motifs are common in biologically active compounds. In a typical docking study, the molecule would be placed into the binding site of a target protein, and a scoring function would be used to calculate the binding energy for numerous possible conformations and orientations. The results would identify the most likely binding mode and provide a binding affinity score (e.g., in kcal/mol).

Such studies would reveal key intermolecular interactions, including:

Hydrogen Bonds: The N-H group and the carbonyl oxygens of the formyl and carboxylate groups are potential hydrogen bond donors and acceptors, respectively.

π-π Stacking: The aromatic pyrrole ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's binding pocket.

For example, docking studies on more complex pyrrole-based compounds have successfully identified key interactions and rationalized their biological activity. scielo.org.mxguidechem.com

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov These predictions serve as a powerful tool for structure verification and the interpretation of experimental spectra.

A computational study of this compound would involve calculating its NMR shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. These calculated values would then be compared to experimentally obtained spectra. A strong correlation between the predicted and experimental data provides high confidence in the assigned chemical structure. Discrepancies can often be explained by environmental factors not fully captured in the calculation, such as solvent effects or molecular aggregation. Similarly, calculating the molecule's vibrational frequencies can generate a theoretical IR spectrum, allowing for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the C=O stretches of the aldehyde and ester groups or the N-H stretch.

Insights on Structure-Passive Permeability Relationships

Passive permeability is a critical property for drug candidates, as it determines their ability to cross biological membranes to reach their target. While this property is typically evaluated for larger, drug-like molecules, the structural components of those molecules play a defining role. This compound has been used as a linker in the synthesis of semi-peptidic macrocycles to study how heterocyclic moieties impact permeability.

In studies evaluating the permeability of various macrocycles using a parallel artificial membrane permeability assay (PAMPA), the nature of the pyrrole ring was found to be significant. It was observed that macrocycles incorporating a pyrrole moiety generally had lower passive permeability compared to those with a furan (B31954) moiety, which is attributed to the reduced topological polar surface area (tPSA) of furan.

However, modifications to the pyrrole nitrogen have a profound effect. Research has shown that in a series of pyrrole-containing macrocycles, the non-N-methylated version displayed the poorest permeability. Introducing an N-methyl group at any position on the peptide backbone of these macrocycles significantly improved permeability. This suggests that the hydrogen on the pyrrole ring's nitrogen may be beneficial for adopting a specific conformation that facilitates membrane interaction, especially when other parts of the macrocycle are N-methylated to reduce hydrogen bond donor capacity and increase lipophilicity. The presence of a 2,5-disubstituted pyrrole ring can also promote the formation of intramolecular hydrogen bonds, which shield polar groups and enhance membrane permeability.

Table 1: Influence of Heterocycle and N-Methylation on Passive Permeability in Macrocycles Data derived from studies where this compound was a synthetic precursor.

| Compound Type | Key Structural Feature | Permeability (-LogPe) | Permeability Assessment |

|---|---|---|---|

| Pyrrole Macrocycle | Non-methylated Precursor | 7.72 | Poor |

| Pyrrole Macrocycle | N-methylated on Peptide Residue | 5.88 | Improved |

| Furan Macrocycle | N-methylated on Leucine Residue | 4.93 | Good |

| Furan Macrocycle | N-methylated on Linker | 5.71 | Moderate |

These findings highlight the nuanced role of the pyrrole unit. While it may increase polarity compared to furan, its structural features, particularly the N-H group, can be strategically used to enhance passive diffusion in larger molecular contexts.

Medicinal Chemistry and Biological Applications of Methyl 5 Formyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Pyrrole (B145914) Scaffold as a Privileged Pharmacophore in Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged pharmacophore." nih.govresearchgate.net This designation stems from its prevalence in a vast array of natural products and synthetic molecules that exhibit significant biological activities. nih.govrsc.org The unique electronic properties and structural flexibility of the pyrrole scaffold allow it to interact with a diverse range of biological targets, making it a valuable framework for the design of novel therapeutic agents. chemheterocycles.com Its ability to serve as a versatile building block has led to its incorporation into drugs with applications spanning antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities. nih.govresearchgate.net

The pyrrole moiety's significance is evident in numerous commercially successful drugs, such as the cholesterol-lowering agent Atorvastatin and the multi-targeted tyrosine kinase inhibitor Sunitinib, used in cancer therapy. chemheterocycles.comresearchgate.net The adaptability of the pyrrole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives to optimize their interaction with specific biological targets. chemheterocycles.com This inherent versatility has fueled extensive research into the synthesis and biological evaluation of novel pyrrole-containing compounds, including derivatives of methyl 5-formyl-1H-pyrrole-2-carboxylate, in the quest for new and more effective treatments for a wide range of diseases. nih.govtandfonline.com

Anticancer Research Applications

The pyrrole scaffold is a key structural motif in a multitude of compounds investigated for their anticancer properties. nih.gov Derivatives of this compound have been a subject of interest in this area, with research focusing on their cytotoxic effects against various cancer cell lines and their ability to inhibit crucial biological targets involved in cancer progression.

Investigations into Antitumor Properties against Various Cell Lines

Numerous studies have demonstrated the dose- and time-dependent cytotoxic activity of various pyrrole derivatives against a panel of human cancer cell lines. nih.gov For instance, novel series of 1,2,3-triazole incorporated pyrrole derivatives have been assessed for their anticancer profile against human breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) cell lines, with many of the examined derivatives displaying moderate to good activity. tandfonline.com

In one study, the antitumor properties of novel pyrrolopyrimidine derivatives were evaluated against A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. researchgate.net The majority of the synthesized compounds demonstrated significant anticancer properties, particularly against A549 and PC3 cells, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net Another study focused on 3-aroyl-1-arylpyrrole derivatives, which showed potent inhibition of cancer cell growth, including in P-glycoprotein-overexpressing multidrug-resistant cell lines. acs.org

The following table summarizes the cytotoxic activity of selected pyrrole derivatives against various cancer cell lines, as reported in the literature.

| Compound Type | Cell Line | Activity (IC50) | Reference |

| Pyrrolopyrimidine Derivatives | A549 (Lung) | 0.35 µM - 1.56 µM | researchgate.net |

| 1,2,3-Triazole Pyrrole Derivatives | MCF-7, A549, Colo-205, A2780 | Moderate to Good | tandfonline.com |

| 3-Aroyl-1-arylpyrrole (ARAP) Derivatives | Medulloblastoma D283 | Nanomolar concentrations | acs.org |

| 5-methyl-2-carboxamidepyrrole derivatives | - | Promising anticancer profile | nih.gov |

Inhibition of Key Biological Targets (e.g., Bcl-2 Family Members, DNA Gyrase B, Topoisomerase IV)

The anticancer activity of pyrrole derivatives is often attributed to their ability to interact with and inhibit key biological targets that are critical for cancer cell survival and proliferation.

Bcl-2 Family Members: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death). nih.gov Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, making these proteins attractive targets for cancer therapy. nih.govresearchgate.net Certain indole-pyrrole compounds have been shown to bind to the BH3 domain of Bcl-2 family proteins, thereby inhibiting their function and promoting apoptosis in tumor cells. frontiersin.org For example, novel pyrrolopyrimidine derivatives have been found to induce the activation of pro-apoptotic proteins in the Bcl-2 family, contributing to their anticancer effects. researchgate.net The development of small molecule inhibitors, known as BH3 mimetics, that mimic the action of pro-apoptotic BH3-only proteins, represents a promising strategy in cancer treatment. nih.gov

DNA Gyrase B and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication. nih.gov While they are primary targets for antibacterial agents, inhibitors of their mammalian counterparts, topoisomerase I and II, are established anticancer drugs. The ATP-binding subunit of bacterial DNA gyrase is known as GyrB, and the corresponding subunit in topoisomerase IV is ParE. rsc.org Pyrrolamides, a class of compounds containing a pyrrole core, have been identified as potent inhibitors of DNA gyrase and topoisomerase IV. nih.govresearchgate.net These compounds typically feature a substituted pyrrole ring, and modifications to these substituents can significantly enhance their inhibitory activity. rsc.org For example, the substitution of a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole has been shown to increase the activity against E. coli DNA gyrase. rsc.org The development of dual inhibitors targeting both GyrB and ParE is an active area of research to combat bacterial resistance, and the pyrrole scaffold plays a key role in the design of such agents. nih.gov

Antimicrobial Research Applications

Derivatives of this compound are part of a broader class of pyrrole-containing compounds that have been extensively investigated for their antimicrobial properties. The pyrrole ring is a common feature in many natural and synthetic compounds with potent antibacterial and antifungal activity. nih.govnih.gov

Antibacterial Activity Studies

The pyrrole scaffold is a versatile platform for the development of new antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com Pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have been identified as important pharmacophores in this context. nih.gov For instance, pyrrole-2-carboxylic acid (PCA), produced by the endophytic bacterium Bacillus cereus, has demonstrated broad-spectrum antibacterial properties against various foodborne pathogens. acs.org Its mechanism of action is believed to involve inducing severe membrane damage in bacterial cells. acs.org

Furthermore, synthetic pyrrolamides have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the pyrrole ring, such as the presence of dichloro or dibromo groups, can significantly influence the antibacterial potency. rsc.orgnih.gov

The following table presents examples of pyrrole derivatives and their documented antibacterial activity.

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action/Activity | Reference |

| Pyrrole-2-carboxylic acid (PCA) | Foodborne pathogens | Induces bacterial membrane damage | acs.org |

| Pyrrolamides | Staphylococcus aureus, Escherichia coli | DNA gyrase and topoisomerase IV inhibition | nih.govresearchgate.net |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL | nih.gov |

| 1-methoxypyrrole-2-carboxamide | Staphylococcus aureus, Kocuria rhizophila, Xanthomonas campestris | Inhibition zone diameters of 11-17 mm | nih.gov |

Antifungal Activity Studies

In addition to their antibacterial effects, pyrrole derivatives have also shown promise as antifungal agents. nih.gov Research has demonstrated the efficacy of various synthetic pyrroles against a range of fungal pathogens. researchgate.netnih.gov For example, a series of novel pyrrole derivatives were synthesized and screened against Aspergillus niger and Candida albicans, with some compounds showing potency comparable or superior to the reference drug Clotrimazole. researchgate.net

The structural features of these pyrrole derivatives play a crucial role in their antifungal activity. For instance, the incorporation of a 4-hydroxyphenyl ring into the pyrrole structure has been suggested to be responsible for enhanced activity against C. albicans. researchgate.net Similarly, pyrrole-based enaminones and their cyclized products, indolizines and pyrrolo[1,2-a]pyrazines, have been evaluated for their antifungal activity against several Candida species, including multidrug-resistant strains. mdpi.com

The table below highlights selected pyrrole derivatives and their reported antifungal activities.

| Compound/Derivative Class | Target Organism(s) | Activity | Reference |

| Substituted Pyrrole Derivatives | Aspergillus niger, Candida albicans | Potency comparable to Clotrimazole | researchgate.net |

| Pyrrole-based enaminones, Indolizines, Pyrrolo[1,2-a]pyrazines | Candida spp. (including multidrug-resistant strains) | Potent antifungal activity | mdpi.com |

| Sulfonamide-containing Pyrroles | Fungal strains | Remarkable antifungal activity compared to mycostatin | researchgate.net |

Antiviral Activity Investigations (e.g., against Hepatitis B Virus, COVID-19)

The emergence of new and persistent viral diseases necessitates the development of novel antiviral agents. Researchers have investigated the potential of pyrrole derivatives, including those related to this compound, as inhibitors of viral replication.

Hepatitis B Virus (HBV): The pyrrole scaffold has been identified as a key component in a class of HBV capsid assembly modulators (CAMs). These molecules interfere with the proper formation of the viral capsid, a crucial step in the HBV lifecycle. Studies have utilized compounds like methyl 5-bromo-1H-pyrrole-2-carboxylate as starting materials to synthesize more complex pyrrole-based inhibitors. nih.gov

Research into the structure-activity relationship (SAR) of these compounds has revealed key insights. The NH group of the pyrrole ring is critical for activity, as it forms hydrogen bond interactions with the HBV core protein. nih.gov Modifications to other parts of the molecule significantly influence potency. For instance, in a series of compounds, replacing a nitrile group on an associated phenyl ring with a chloro or methyl group led to a 3- to 8-fold increase in anti-HBV activity in HepG2.117 and HepG2.2.15 cell lines. nih.gov This enhancement is attributed to a more favorable electrostatic potential on the phenyl ring, improving its interaction with the target protein. nih.gov

COVID-19 (SARS-CoV-2): In the search for therapeutics against SARS-CoV-2, various heterocyclic compounds have been screened for their antiviral properties. A study evaluating structurally diverse compounds identified several pyrrole derivatives with the ability to inhibit SARS-CoV-2 replication in vitro. researchgate.net These compounds were tested for their half-maximal inhibitory concentration (IC50) and their selectivity index (SI), which is a measure of the compound's specificity for the virus over host cells. The results for selected active pyrrole derivatives are summarized below. researchgate.net

| Compound | Description | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 18a | Pyrrole derivative | 1.5 | >6.6 |

| 18b | Pyrrole derivative | 12 | >8.3 |

| 18c | Pyrrole derivative | 28 | >3.5 |

Anti-inflammatory Research

The pyrrole core is a structural component of several anti-inflammatory agents. Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), features a 1-methyl-5-p-tolylpyrrole-2-acetic acid structure, highlighting the therapeutic precedent for this class of compounds. mdpi.com Research continues to explore novel derivatives for improved or more targeted anti-inflammatory effects.

One strategy involves the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2, a key mediator of inflammation. nih.gov In this context, 5-methyl-2-carboxamidepyrrole-based molecules have been designed and synthesized as mPGES-1 inhibitors. Starting from precursors like 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid, researchers developed compounds that showed IC50 values in the low micromolar range against the isolated enzyme. nih.gov

Another avenue of investigation is the modulation of cytokine production. Certain 1H-pyrrole-2,5-dione derivatives have been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cell cultures. nih.gov The most promising of the tested compounds demonstrated significant inhibition of these key inflammatory mediators. nih.gov

Enzyme Inhibition Studies

Targeting specific enzymes is a fundamental strategy in drug discovery. Derivatives of this compound have been evaluated for their potential to inhibit various enzyme systems.

Other Pharmacological Activities Under Investigation

The therapeutic potential of pyrrole derivatives extends beyond the previously mentioned areas, with ongoing research into their effects on metabolic disorders.

Antioxidant Properties

Derivatives of this compound are part of a broader class of compounds known as 2-formylpyrroles, which have garnered attention for their antioxidant capabilities. researchgate.net While direct antioxidant studies on this compound are not extensively detailed in the available research, the general class of pyrrole derivatives has been investigated for these properties. For instance, various pyrrole hydrazone derivatives have been synthesized and evaluated for their radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.gov

Research into new N-pyrrolylhydrazide hydrazones has shown that these compounds can exhibit significant antioxidant potential. nih.gov The antioxidant activity of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific substitutions on the pyrrole ring and the nature of the side chains play a crucial role in modulating this activity. For example, the presence of hydroxyl groups on aromatic rings attached to the pyrrole core can enhance antioxidant capacity. nih.gov

While specific data for this compound is limited, the known antioxidant effects of its structural analogs suggest its potential in mitigating oxidative stress. Further investigation is required to quantify the specific antioxidant efficacy of the title compound and to understand the precise mechanisms by which it may scavenge free radicals.

Hepatoprotective and Immunostimulatory Effects

The class of 2-formylpyrroles, which includes this compound, has been associated with both hepatoprotective and immunostimulatory activities. researchgate.net

With regard to hepatoprotection, studies on derivatives have provided insights into the structural requirements for this effect. For instance, a study on pyrrole derivatives indicated that the presence of a free carboxylic acid is potentially important for high hepatoprotective activity. This suggests that while this compound, being a methyl ester, might possess some activity, its corresponding carboxylic acid derivative could be more potent.

In the realm of immunostimulation, certain pyrrole-2-carboxaldehyde derivatives have been shown to elicit significant biological responses. Specifically, butanoic acid derivatives bearing a hydroxymethyl or methoxymethyl group at the 5-position of the pyrrole ring have been found to cause significant activation of macrophages. nih.gov Macrophages are key cells of the innate immune system, and their activation can lead to a variety of downstream immunological effects. These findings highlight the potential of substituted pyrroles to modulate immune responses. One study noted that a derivative with a less bulky methyl substituent showed significant immunostimulatory activity, suggesting that steric hindrance at this position can influence the biological effect. nih.gov

The following table summarizes the observed hepatoprotective and immunostimulatory effects of some 2-formylpyrrole derivatives.

| Compound Class | Biological Effect | Key Structural Feature |

| 2-Formylpyrroles | Hepatoprotective | Free carboxylic acid may enhance activity |

| Pyrrole-2-carboxaldehyde derivatives | Immunostimulatory | Butanoic acid side chain with 5-hydroxymethyl or 5-methoxymethyl group |

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

The development of therapeutic agents based on the this compound scaffold relies on a clear understanding of its structure-activity relationships (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity and to guide the design of more potent and selective analogs.

For the antioxidant, hepatoprotective, and immunostimulatory activities of 2-formylpyrrole derivatives, several SAR insights have been gleaned from various studies:

Substitution at the 5-position: The nature of the substituent at the 5-position of the pyrrole ring appears to be critical. For immunostimulatory activity, the presence of a hydroxymethyl or methoxymethyl group has been shown to be effective. nih.gov The steric bulk of this substituent can also impact activity, with less bulky groups being potentially more favorable. nih.gov

The Carboxylate Group at the 2-position: For hepatoprotective effects, evidence suggests that a free carboxylic acid at the 2-position may be more beneficial than its corresponding ester. researchgate.net This indicates that the methyl ester of the title compound might act as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid form.

Substituents on the Pyrrole Nitrogen (N1): The group attached to the pyrrole nitrogen can significantly influence the molecule's properties, including its ability to interact with biological targets. While the title compound is unsubstituted at this position (1H-pyrrole), derivatives with various substituents at N1 would likely exhibit different activity profiles.

Natural Occurrence and Biosynthetic Considerations

Origin of 2-Formylpyrroles from Non-Enzymatic Maillard Reactions of Amines and Sugars

2-Formylpyrroles are frequently formed in biological systems through the Maillard reaction, a complex series of chemical reactions that occur when amino acids or other primary amines react with reducing sugars at elevated temperatures. rsc.org This reaction is responsible for the browning and flavor of many cooked foods. rsc.org Although they are isolated from natural sources, many 2-formylpyrroles are not products of enzymatic biosynthesis but are rather the result of these spontaneous chemical transformations. rsc.org

The generally accepted mechanism for the formation of 2-formylpyrroles begins with the condensation of an amine with a reducing sugar, such as D-glucose, which leads to the formation of an Amadori compound. rsc.org Degradation of the Amadori compound can produce 3-deoxy-D-glucosone (3-DG). rsc.org The subsequent condensation of an amine with 3-DG is a key step in forming the pyrrole (B145914) ring. rsc.org A proposed mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring system. rsc.org This non-enzymatic pathway highlights a unique origin for a class of naturally occurring compounds, distinct from typical secondary metabolite biosynthesis. rsc.org

Isolation of Pyrrole-2-carbaldehyde Derivatives from Natural Sources (e.g., plants, fungi)

A diverse array of pyrrole-2-carbaldehyde derivatives has been isolated from a multitude of natural sources, including plants, fungi, and marine organisms. nih.govmdpi.com These compounds, often referred to as pyrralines, exhibit a range of biological activities. rsc.org While the specific isolation of methyl 5-formyl-1H-pyrrole-2-carboxylate from a natural source is not prominently documented, numerous structurally related compounds have been identified. nih.gov

For instance, from the roots of Angelica dahurica, several new pyrrole 2-carbaldehyde derived alkaloids, named dahurines A-F, were isolated. nih.gov Similarly, various pyrrole-2-carboxaldehydes have been identified in fungi, raw cane sugar, roasted chicory root, and watermelon seeds. mdpi.comnih.gov The presence of these related structures in such a wide variety of organisms suggests that the core pyrrole-2-carbaldehyde scaffold is a common motif in natural products. nih.gov

Below is a table of selected pyrrole-2-carbaldehyde derivatives isolated from natural sources, illustrating the structural diversity within this class of compounds.

| Compound Name | Natural Source | Reference |

| Dahurines A-F | Roots of Angelica dahurica | nih.gov |

| 5-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde | Salvia miltiorrhiza, Purpureocillium lavendulum | mdpi.comnih.gov |

| Methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate | Goji berry-contaminated African mango | nih.gov |

| Ranunculins A-D | Roots of Ranunculus ternatus Thunb | nih.gov |

| 1-[5-(5-hydroxymethyl-1H-Py-2-C-1-yl)ethyl]-1H-pyrazole | Watermelon (Citrullus lanatus) seeds | nih.gov |

| Pyrrolezanthine | Reynoutria ciliinervis (Nakai) Moldenke | rsc.org |

This table is for illustrative purposes and is not exhaustive.

Biosynthetic Pathways Leading to Pyrrole-Based Natural Products

The biosynthesis of pyrrole-containing natural products is diverse and often begins with fundamental building blocks like amino acids and dicarboxylic acids. rsc.org A primary precursor for many pyrrole rings in biological systems is aminolevulinic acid (ALA), which is formed from glycine (B1666218) and succinyl-CoA. wikipedia.org Two molecules of ALA then condense to form porphobilinogen (B132115) (PBG), a trisubstituted pyrrole that serves as the fundamental building block for essential macrocycles like heme and chlorophyll. wikipedia.org

However, for the class of 5-hydroxymethylpyrrole-2-carbaldehydes, a distinct non-enzymatic origin via the Maillard reaction is the prevailing theory, as no specific enzymatic pathway has been identified for their core ring system. rsc.org This is in contrast to other pyrrole natural products where dedicated enzymatic machinery constructs the pyrrole ring. rsc.org

For example, the biosynthesis of the pyrrolamide antibiotic distamycin involves the conversion of carbohydrates into 2-carboxylpyrroles in Streptomyces netropsis. rsc.org In another instance, the biosynthesis of prodigiosin, a tripyrrolic red pigment, involves the convergent coupling of three different pyrrole rings derived from amino acids like L-proline and L-serine. wikipedia.org These enzymatic pathways highlight the conventional routes of secondary metabolism leading to pyrrole-containing compounds, which differ significantly from the non-enzymatic Maillard-type formation of many naturally occurring 2-formylpyrroles. rsc.org

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for Pyrrole (B145914) Scaffolds

The synthesis of pyrrole derivatives is a cornerstone of organic chemistry, with classic methods like the Paal-Knorr, Hantzsch, and Huisgen reactions being continuously refined. benthamdirect.comnih.gov A major contemporary thrust in this area is the development of "green" and sustainable synthetic protocols. lucp.netsemanticscholar.org These efforts aim to minimize environmental impact by employing environmentally benign solvents, reducing energy consumption, and utilizing catalysts that are non-toxic and recyclable. lucp.netresearchgate.net

Key areas of development that will impact the synthesis of methyl 5-formyl-1H-pyrrole-2-carboxylate and related structures include:

Solventless and Catalyst-Free Reactions: Inspired by the principles of green chemistry, methodologies that eliminate the need for solvents and catalysts are being explored. acs.orgacs.org For instance, mechanochemical activation through ball milling has been demonstrated for the synthesis of N-substituted pyrroles using bio-sourced organic acids as catalysts. lucp.net

Use of Greener Solvents and Catalysts: When solvents are necessary, the focus is shifting towards greener alternatives to traditional volatile organic compounds. lucp.net Similarly, the use of heterogeneous catalysts, nanoparticles, and metal salts is being investigated to facilitate cleaner and more efficient reactions. nih.govresearchgate.net Lactic acid, a weaker and less volatile acid than acetic acid, has been successfully used as a recyclable medium for pyrrole synthesis. semanticscholar.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. benthamdirect.comsemanticscholar.org Ultrasound, for example, has been shown to increase the rate of reaction in the synthesis of certain pyrrole derivatives, avoiding the need for high temperatures. semanticscholar.org

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials react in a single vessel to form a complex product, are highly efficient and atom-economical. nih.gov The development of novel multi-component reactions will undoubtedly streamline the synthesis of complex pyrrole-containing molecules.

These advancements promise more efficient, cost-effective, and environmentally friendly routes to this compound and its derivatives, making them more accessible for research and development.

| Synthetic Approach | Key Features | Potential Advantages |

| Solventless Reactions | Reactions are conducted without a solvent medium. | Reduced waste, lower environmental impact, simplified purification. |

| Green Catalysts | Use of non-toxic, recyclable catalysts like bio-acids or nanoparticles. nih.govlucp.net | Sustainability, reduced catalyst-related toxicity. lucp.net |

| Microwave/Ultrasound | Application of microwave or ultrasonic irradiation to promote reactions. semanticscholar.org | Faster reaction times, increased yields, milder reaction conditions. semanticscholar.org |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the product. nih.gov | High efficiency, atom economy, reduced number of synthetic steps. |

Advanced Computational Approaches in Rational Drug Design and Discovery

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design and prediction of the biological activity of new molecules. tandfonline.comemanresearch.org For pyrrole derivatives, including those derived from this compound, these approaches can significantly accelerate the identification of promising drug candidates. stanford.edu

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net By understanding these interactions, researchers can design pyrrole derivatives with improved binding affinity and selectivity for specific biological targets. vlifesciences.comnih.gov For example, docking studies have been used to rationalize the antimycobacterial activity of pyrrole-2-carbohydrazide derivatives and to investigate the binding of pyrrole derivatives to breast cancer targets. nih.govvlifesciences.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. acs.orgfrontiersin.org These models can be used to predict the activity of new, unsynthesized pyrrole derivatives, guiding synthetic efforts towards more potent compounds. Field-based QSAR has been employed in the design of pyrrole derivatives as inhibitors of COX enzymes. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed understanding of ligand-receptor interactions. nih.gov This can be crucial for predicting the stability of a drug-target complex and for understanding the molecular basis of drug resistance.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.orgfrontiersin.org This early-stage assessment helps to identify compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

The integration of these computational strategies will allow for a more targeted and efficient exploration of the therapeutic potential of this compound derivatives.

| Computational Method | Application in Drug Design | Example with Pyrroles |

| Molecular Docking | Predicts ligand-receptor binding modes and affinities. nih.govresearchgate.net | Identifying potential interactions of pyrrole derivatives with anti-HIV or anticancer targets. nih.govresearchgate.net |

| QSAR | Establishes relationships between chemical structure and biological activity. acs.orgfrontiersin.org | Predicting the anti-inflammatory activity of novel pyrrole compounds. acs.org |

| MD Simulations | Simulates the dynamic behavior of molecular systems. nih.gov | Assessing the stability of a pyrrole-based inhibitor within the active site of an enzyme. nih.gov |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of compounds. frontiersin.org | Early-stage filtering of pyrrole derivatives with poor drug-like properties. frontiersin.org |

Exploration of New Biological Targets and Therapeutic Areas for Pyrrole Derivatives

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, found in a wide array of compounds with diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.comalliedacademies.org Future research will undoubtedly uncover new biological targets and therapeutic applications for derivatives of this compound.

Emerging areas of investigation include:

Targeting Protein Kinases: Many pyrrole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.comresearchgate.net The design of new pyrrole derivatives could target specific kinases involved in various cancers and other diseases. nih.gov

Neurodegenerative Diseases: The ability of some pyrrole derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. nih.gov Research is ongoing to develop pyrrole-based compounds as multi-target agents for diseases like Alzheimer's, targeting enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. mdpi.com Pyrrole derivatives represent a promising class of compounds for the development of novel anti-infectives. nih.govnih.gov

Cardioprotective and Neuroprotective Agents: The anti-inflammatory and antioxidant properties of some pyrroles suggest their potential in protecting against cardiovascular and neurological damage. researchgate.net

The versatility of the pyrrole scaffold, combined with a deeper understanding of disease biology, will continue to drive the exploration of new therapeutic avenues. ingentaconnect.com

Applications in Material Science and Functional Materials

Beyond their biological applications, pyrrole-based compounds are gaining increasing attention in the field of material science. researchgate.netresearchgate.net The electron-rich nature of the pyrrole ring imparts interesting electronic and optical properties, making it a valuable building block for functional materials. tdl.org

Potential applications for materials derived from or incorporating this compound include:

Organic Semiconductors: Pyrrole-containing polymers and small molecules have been investigated for their semiconducting properties, with potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.nettdl.org

Conducting Polymers: Polypyrrole is a well-known conducting polymer with applications in sensors, supercapacitors, and corrosion inhibition. semanticscholar.orgfrontiersin.org Functionalized pyrroles can be used to tune the properties of these materials.

Dyes and Pigments: The pyrrole core is found in many natural pigments like heme and chlorophyll. wikipedia.org Synthetic pyrrole derivatives, such as diketopyrrolopyrroles, are used as high-performance pigments. wikipedia.org

Catalysis: Pyrrole-based conjugated microporous polymers can serve as heterogeneous catalysts for various organic transformations. frontiersin.org

The ability to modify the structure of this compound allows for the fine-tuning of the electronic and physical properties of the resulting materials, opening up new possibilities in materials science. tdl.org

Integration of Artificial Intelligence and Machine Learning in Pyrrole Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical research, from synthesis planning to the prediction of biological activity. stanford.eduresearchgate.net In the context of pyrrole chemistry, these technologies can be applied in several ways:

Predicting Bioactivity: Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new pyrrole derivatives. stanford.edugithub.comjsr.org This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: AI algorithms can be used to design entirely new molecules with desired properties. By learning the underlying patterns in known active compounds, these models can generate novel pyrrole-based structures that are likely to be effective.

Reaction Prediction and Synthesis Planning: ML models can be trained to predict the outcomes of chemical reactions and to devise synthetic routes to target molecules. This could greatly assist in the synthesis of complex pyrrole derivatives.

Analysis of Large Datasets: The vast amount of data being generated in chemical and biological research can be effectively analyzed using AI and ML to identify new trends, correlations, and research directions.

The integration of AI and ML into pyrrole research will undoubtedly accelerate the pace of discovery and innovation in this important area of chemistry. frontiersin.org

Q & A

Q. Methodological Considerations :

- Yields vary (e.g., 60–85%) depending on substituent steric effects and catalyst choice.

- Optimized conditions (e.g., anhydrous solvents, controlled temperatures) minimize side reactions like over-oxidation .

How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

Basic Research Question

- NMR :

- IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 167.16 (C₈H₉NO₃) .

How does the formyl group influence the compound’s reactivity in nucleophilic addition or coordination chemistry?

Advanced Research Question

- Nucleophilic Addition : The formyl group undergoes condensation with amines (e.g., Schiff base formation) or hydrazines, enabling synthesis of heterocyclic derivatives .

- Coordination Chemistry : Acts as a bidentate ligand via the formyl oxygen and pyrrole nitrogen, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

Example : Reaction with phenylhydrazine yields hydrazone derivatives, confirmed by UV-Vis and cyclic voltammetry .

What computational methods (e.g., DFT) have been applied to study its electronic structure or reactivity?

Advanced Research Question

- DFT Studies : Optimized geometries and HOMO-LUMO gaps (~4.5 eV) correlate with experimental crystallographic data. Calculations predict nucleophilic attack sites at the formyl carbon .

- Molecular Electrostatic Potential (MEP) : Highlights electron-deficient regions at the formyl group, guiding reactivity predictions .

Are there known biological activities or applications of this compound in pharmaceutical intermediates?

Basic Research Question

While direct data is limited, structurally related pyrrole-2-carboxylates show:

- Antimicrobial Activity : Analogues with electron-withdrawing substituents inhibit bacterial growth .

- Maillard Reaction Products : Derivatives like 5-(hydroxymethyl)pyrrole-2-carboxaldehyde are identified in glycation pathways .

How do substituent variations (e.g., methyl vs. phenyl) impact physicochemical properties?

Advanced Research Question

Comparative studies (e.g., methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate vs. phenyl-substituted analogues ):

- Solubility : Methyl groups enhance hydrophobicity (logP ~1.2) vs. phenyl derivatives (logP ~2.5).

- Thermal Stability : Methyl-substituted compounds exhibit higher melting points (~100°C) due to tighter crystal packing .

What challenges arise in scaling up synthesis for academic research, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.